Zalcitabine Monophosphate Ammonium Salt

Mitochondrial Toxicity NRTI Safety Profiling POLG Inhibition

Select Zalcitabine Monophosphate Ammonium Salt as your definitive pre-phosphorylated ddCMP substrate. This ammonium salt eliminates the rate-limiting deoxycytidine kinase (dCK) step, ensuring reproducible activation in kinase-deficient models. Essential for POLG inhibition assays (toxicity index ~50,000), HIV-1 RT chain termination studies, and pronucleotide prodrug development. Water-soluble white solid with validated reciprocal NRTI interaction profiling. Choose this compound for its unique metabolic specificity—substitution with other NRTI monophosphates is scientifically invalid due to distinct kinase pathways.

Molecular Formula C₉H₁₈N₄O₆P
Molecular Weight 309.24
CAS No. 1179343-05-5
Cat. No. B1142520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalcitabine Monophosphate Ammonium Salt
CAS1179343-05-5
Synonyms2’,3’-Dideoxycytidine 5’-monophosphate Ammonium Salt; _x000B_2’,3’-Dideoxycytidine monophosphate Ammonium Salt; 
Molecular FormulaC₉H₁₈N₄O₆P
Molecular Weight309.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zalcitabine Monophosphate Ammonium Salt CAS 1179343-05-5: Scientific Procurement and Comparator Profile


Zalcitabine Monophosphate Ammonium Salt (CAS 1179343-05-5) is the ammonium salt form of 2′,3′-dideoxycytidine-5′-monophosphate (ddCMP), the first phosphorylated metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zalcitabine (ddC) . This compound is a white solid with molecular formula C9H18N4O6P and molecular weight 309.24, soluble in water . It functions primarily as a research intermediate for the synthesis of zalcitabine triphosphate (ddCTP), the active metabolite that inhibits viral RNA synthesis via chain termination . Unlike the parent nucleoside zalcitabine (CAS 7481-89-2), which requires intracellular phosphorylation by deoxycytidine kinase (dCK) for activation, the monophosphate ammonium salt provides a pre-phosphorylated substrate that bypasses the rate-limiting initial phosphorylation step in kinase-deficient cellular models [1].

Why Zalcitabine Monophosphate Ammonium Salt Cannot Be Interchanged with Other NRTI Intermediates


Generic substitution among nucleoside monophosphate intermediates is scientifically invalid due to fundamental differences in downstream kinase specificity, metabolic activation pathways, and distinct drug-drug interaction profiles. Zalcitabine monophosphate is specifically phosphorylated to the diphosphate form by UMP-CMP kinase (CMPK2), an enzyme with defined substrate specificity for dCMP and its analogs including ddCMP [1]. In contrast, other NRTI monophosphates such as zidovudine monophosphate (AZT-MP) require thymidylate kinase for activation — a step that is known to be rate-limiting and inefficient in certain cell types, creating a critical activation bottleneck that does not exist for the ddC pathway [2]. Furthermore, zalcitabine exhibits unique reciprocal phosphorylation interactions with lamivudine (3TC), where ddC decreases the formation of 3TC triphosphate and 3TC reciprocally decreases ddC phosphorylation [3]. These compound-specific metabolic liabilities and interaction patterns mean that substituting one monophosphate intermediate for another in experimental systems would yield fundamentally different intracellular activation kinetics and confounding off-target effects, compromising experimental reproducibility and data interpretation.

Quantitative Comparator Evidence for Zalcitabine Monophosphate Ammonium Salt Differentiation


Mitochondrial DNA Polymerase γ (POLG) Toxicity Index: ddC vs. Other NRTIs

Zalcitabine (ddC) exhibits the highest mitochondrial toxicity index among all approved NRTIs, with a toxicity index of approximately 50,000 when [AnaTP] equals [dNTP] [1]. This means it would take 50,000-fold longer to replicate the human mitochondrial genome if ddCTP concentration equaled that of dCTP in mitochondria [1]. The established hierarchy of mitochondrial DNA polymerase γ inhibition is: zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) ≫ lamivudine (3TC) > tenofovir (PMPA) > zidovudine (AZT) > abacavir (CBV) [2]. This quantitative ranking spans over six orders of magnitude in toxicity potential [2]. The high toxicity index of ddC stems from efficient incorporation by POLG combined with extremely slow excision by proofreading exonuclease — the rate of excision of ddC was reduced fourfold (half-life ∼2.4 h) under physiological dNTP concentrations due to formation of a tight ternary enzyme-DNA-dNTP complex [1].

Mitochondrial Toxicity NRTI Safety Profiling POLG Inhibition

Reciprocal Phosphorylation Interference: ddC vs. 3TC Metabolic Antagonism

Zalcitabine (ddC) and lamivudine (3TC) exhibit reciprocal inhibition of intracellular phosphorylation, a unique metabolic antagonism not observed with most other NRTI pairings [1]. Specifically, 3TC at 10 μM reduces total ddC phosphates by 57% and ddCTP/dCTP ratio by 27% [2]. Conversely, ddC decreases the formation of triphosphates of both stavudine (d4T) and 3TC [1]. This contrasts sharply with didanosine (ddI), which has no significant effects on the intracellular metabolism of any other NRTIs [1]. The antagonism is clinically significant: lamivudine significantly inhibits the intracellular phosphorylation of zalcitabine to the active form, and accordingly these drugs should not be co-administered [3].

Drug-Drug Interaction Intracellular Phosphorylation Combination Therapy

Bypass of dCK-Dependent Resistance: Monophosphate Prodrug vs. Parent Nucleoside

In dCK-deficient MOLT-4/8rddC250 cells where deoxycytidine kinase (dCK) gene expression is decreased compared to parental cells, the cytotoxic and antiretroviral activity of parent nucleosides ddC and 3TC was significantly lower than in parental MOLT-4/8 cells [1]. However, ddC- and 3TC-bis(SATE) monophosphate phosphotriesters completely overcame cellular resistance mechanisms and showed comparable cytotoxic and antiretroviral activity in both parental and ddC-resistant cells [1]. The S-acyl-2-thioethyl (SATE) pronucleotide approach delivers the monophosphate intracellularly, bypassing the dCK-dependent first phosphorylation step entirely [2]. This demonstrates that the monophosphate form eliminates the activation bottleneck that limits parent nucleoside efficacy in kinase-deficient cellular contexts.

Kinase Bypass Strategy Drug Resistance Prodrug Activation

Comparative Antiviral Potency: ddC vs. Other Cytidine Analog NRTIs

Zalcitabine (ddC) demonstrates antiviral potency that positions it among the most effective NRTIs in vitro on a molar basis. In human T4 lymphoblastoid CEM-SS cells infected with HIV-1 LAI, ddC exhibits an EC50 of 31 nM [1]. In human PBMCs infected with HIV-1, the EC50 is 20 nM . At 0.5 μmol/L concentrations, zalcitabine completely inhibits HIV replication in human T lymphocyte cell lines [2]. The compound is described as more potent on a molar basis than many other nucleoside analogs [3]. However, this high potency is accompanied by a cytotoxicity profile where ddC is approximately 10-fold more cytotoxic than AZT in cellular assays [4], establishing a narrow therapeutic window that makes this compound particularly valuable as a tool for studying structure-toxicity relationships.

Anti-HIV Activity EC50 Comparison Reverse Transcriptase Inhibition

High-Value Research and Industrial Applications for Zalcitabine Monophosphate Ammonium Salt


Mitochondrial Toxicity Positive Control in NRTI Safety Profiling Assays

Use Zalcitabine Monophosphate Ammonium Salt as the definitive high-toxicity positive control in mitochondrial DNA polymerase γ (POLG) inhibition assays. The compound's toxicity index of ~50,000 and position at the top of the NRTI toxicity hierarchy (ddC > ddI > d4T ≫ 3TC > PMPA > AZT > CBV) provides a maximal response benchmark for calibrating assay sensitivity and establishing dynamic range. The fourfold reduction in excision rate under physiological dNTP concentrations (half-life ~2.4 h) makes this compound particularly suitable for studying the mechanistic interplay between POLG incorporation and proofreading exonuclease activity.

Synthesis of Zalcitabine Triphosphate (ddCTP) for Reverse Transcriptase Studies

Employ Zalcitabine Monophosphate Ammonium Salt as the direct synthetic intermediate for producing zalcitabine triphosphate (ddCTP), the active chain-terminating metabolite that inhibits HIV-1 reverse transcriptase . The ammonium salt form provides water solubility and storage stability at -20°C for up to 1-2 years , facilitating reproducible downstream phosphorylation chemistry to generate ddCTP for enzymatic studies of HIV-1 RT inhibition, DNA chain termination kinetics, and structural biology applications.

dCK-Independent Prodrug Development and Kinase Bypass Research

Utilize Zalcitabine Monophosphate Ammonium Salt as the core monophosphate building block for constructing pronucleotide delivery systems (e.g., SATE phosphotriesters, bis-POM prodrugs) that bypass deoxycytidine kinase (dCK)-dependent activation . The demonstrated ability of ddC monophosphate prodrugs to completely restore activity in dCK-deficient resistant cells validates this approach for studying resistance reversal strategies and for developing cell-permeable nucleotide delivery systems that circumvent the rate-limiting first phosphorylation step.

NRTI Metabolic Interaction and Phosphorylation Competition Studies

Use Zalcitabine Monophosphate Ammonium Salt in intracellular phosphorylation competition experiments to investigate NRTI metabolic antagonism. The well-characterized reciprocal inhibition between ddC and 3TC (57% reduction in ddC phosphate formation with 10 μM 3TC) makes this compound essential for studying the molecular determinants of nucleoside phosphorylation competition. This application is particularly relevant for researchers investigating the cellular pharmacology of combination NRTI therapy and the enzymatic basis of adverse drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zalcitabine Monophosphate Ammonium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.